molecular formula C10H14N2O2 B13225207 ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13225207
M. Wt: 194.23 g/mol
InChI Key: ROIJVYIKCFETSW-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring. These compounds have garnered significant attention due to their versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a variety of applications in different fields .

Biological Activity

Introduction

Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including relevant data from case studies, structure-activity relationships (SAR), and pharmacokinetic profiles.

This compound belongs to the imidazopyridine class of compounds. Its structure features a fused imidazole and pyridine ring system that contributes to its biological activity. The compound can be synthesized through various methods involving the reaction of substituted pyridines with carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds derived from imidazo[1,5-a]pyridine have shown significant antiproliferative effects against various cancer cell lines:

  • Table 1: Antiproliferative Activity of Imidazo[1,5-a]pyridine Derivatives
CompoundCell LineGI50 (µM)
28cHCT116 (Colon Cancer)2.30
40fHeLa (Cervical Cancer)0.070
18MV4-11 (AML)0.299

These findings indicate that this compound and its derivatives possess significant anticancer properties that warrant further investigation.

GSK-3β Inhibition

The compound has been explored as a GSK-3β inhibitor. GSK-3β is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that imidazo[1,5-a]pyridine derivatives exhibit nanomolar inhibition activity against GSK-3β:

  • Table 2: GSK-3β Inhibition Potency
CompoundIC50 (nM)CNS Permeability
IMID 1100Poor
IMID 250Moderate

While some derivatives showed promising inhibition rates, their central nervous system (CNS) permeability was generally low, which poses challenges for therapeutic applications.

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties. A focused set of compounds was tested against Mycobacterium tuberculosis with results indicating potent activity:

  • Table 3: Antimycobacterial Activity
CompoundMIC (µM)
9≤0.006
12≤0.006
18≤0.006

These results suggest that this compound may serve as a lead compound for developing new antitubercular agents.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various imidazo[1,5-a]pyridine derivatives to identify key structural features responsible for biological activity. Modifications at specific positions on the imidazole and pyridine rings significantly influenced potency and selectivity against targets such as GSK-3β and cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies have been performed to assess the absorption and metabolism of this compound. The results indicated moderate oral bioavailability and stability in liver microsomes:

  • Table 4: Pharmacokinetic Profile
CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)t1/2 (h)
134111815
183850337ND

These pharmacokinetic parameters are crucial for evaluating the therapeutic potential of this compound in clinical settings.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJVYIKCFETSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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